1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid

pKa prediction lipophilicity fluorine substitution

1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (CAS 1506466-22-3) is a fluorinated cyclobutane carboxylic acid derivative (C₇H₁₁FO₂, MW 146.16) characterized by a cyclobutane ring substituted at the 1-position with a carboxylic acid group and a 2-fluoroethyl side chain. Its structure, IUPAC name, and SMILES notation are well-defined across authoritative chemical databases and vendor technical datasheets.

Molecular Formula C7H11FO2
Molecular Weight 146.161
CAS No. 1506466-22-3
Cat. No. B2485406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
CAS1506466-22-3
Molecular FormulaC7H11FO2
Molecular Weight146.161
Structural Identifiers
SMILESC1CC(C1)(CCF)C(=O)O
InChIInChI=1S/C7H11FO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10)
InChIKeyDTIKMWLDJUHXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (CAS 1506466-22-3): Key Building Block and Intermediate


1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid (CAS 1506466-22-3) is a fluorinated cyclobutane carboxylic acid derivative (C₇H₁₁FO₂, MW 146.16) characterized by a cyclobutane ring substituted at the 1-position with a carboxylic acid group and a 2-fluoroethyl side chain [1]. Its structure, IUPAC name, and SMILES notation are well-defined across authoritative chemical databases and vendor technical datasheets . This compound serves as a specialized research intermediate and building block for the synthesis of more complex fluorinated molecules in medicinal chemistry and materials science applications.

Why 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid Cannot Be Substituted with Generic Cyclobutane Analogs


Procurement of structurally related cyclobutane carboxylic acids as generic substitutes for 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid introduces significant experimental risk. Fluorine substitution at the alkyl side chain alters key physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution, compared to non-fluorinated or chloroethyl analogs [1]. The 2-fluoroethyl moiety confers distinct reactivity profiles in nucleophilic substitution and cross-coupling reactions that cannot be replicated by hydrogen or chlorine-substituted variants. Furthermore, the cyclobutane ring geometry provides unique conformational rigidity absent in cyclopropane or cyclopentane analogs, directly impacting downstream synthetic outcomes and biological target engagement [2].

Quantitative Procurement Evidence for 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid


pKa and Lipophilicity Differentiation: Fluorocyclobutane vs. Chloroethyl and Hydrogen Analogs

1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is predicted to exhibit a pKa of approximately 4.47 and a logP of approximately 1.45, based on computational modeling of the fluorocyclobutane carboxylic acid scaffold [1]. In comparison, the non-fluorinated cyclobutane-1-carboxylic acid has a reported pKa of 4.78 and a logP of 0.99, while the 3-(2-fluoroethyl) positional isomer exhibits a predicted pKa of 4.72±0.40 and density of 1.157±0.06 g/cm³ . The chloroethyl analog (MW 162.61) demonstrates distinct electronic and steric properties due to chlorine's larger atomic radius and lower electronegativity compared to fluorine .

pKa prediction lipophilicity fluorine substitution physicochemical properties

Ring Strain and Conformational Rigidity: Cyclobutane vs. Cyclopropane Scaffold Comparison

The cyclobutane ring in 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid provides a unique balance of ring strain (~26.3 kcal/mol) and conformational flexibility compared to the highly strained cyclopropane ring (~27.5 kcal/mol) or the more flexible cyclopentane ring (~6.2 kcal/mol) [1]. The 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid analog (CAS 1507196-28-2, MW 132.13) exhibits a smaller ring size and different spatial orientation of the fluoroethyl side chain, fundamentally altering the vector of substitution in downstream derivatives [2]. The target compound's 1,1-disubstituted cyclobutane geometry provides a tetrahedral exit vector distinct from the planar-like geometry of the cyclopropane analog, which can be critical for molecular recognition in biological targets.

ring strain conformational analysis cyclobutane cyclopropane building block geometry

Purity Specifications and Storage Requirements: Vendor Comparative Analysis

Commercially available 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid is offered with purity specifications of 95% (Sigma-Aldrich, AKSci) to 97% (AChemBlock) . The compound requires refrigerated storage at 4°C with ice pack shipping, indicating moderate thermal sensitivity . In contrast, the chloroethyl analog (CAS 1851605-02-1) is typically offered at 95%+ purity with no specific refrigerated storage requirement, reflecting different stability profiles . The target compound's physical form is reported as a liquid, distinguishing it from many solid cycloalkane carboxylic acid derivatives .

purity storage conditions procurement quality control

Functional Group Compatibility: Fluoroethyl vs. Chloroethyl Nucleophilic Substitution Reactivity

The 2-fluoroethyl group in 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid serves as a poor leaving group in SN2 reactions compared to the 2-chloroethyl group in the chloroethyl analog, fundamentally altering the compound's reactivity profile in nucleophilic substitution transformations [1]. Fluorine's strong C-F bond (~115 kcal/mol vs. ~81 kcal/mol for C-Cl) and high electronegativity enable alternative reaction pathways including deprotonation and elimination that are not accessible to the chloroethyl variant. This differential reactivity makes the target compound valuable for distinct synthetic sequences where controlled, selective transformations are required rather than facile displacement reactions.

nucleophilic substitution leaving group ability fluorine chemistry synthetic utility

Metabolic Stability Implications of Fluorine Substitution in Cyclobutane Carboxylic Acid Scaffolds

Fluorine substitution at the alkyl position in cyclobutane carboxylic acids generally enhances metabolic stability by blocking oxidative metabolism at the substituted position. The 2-fluoroethyl moiety resists cytochrome P450-mediated oxidation compared to non-fluorinated alkyl chains, a phenomenon well-documented across fluorinated cyclobutane building blocks [1]. This class-level property distinguishes the target compound from non-fluorinated cyclobutane carboxylic acid analogs, which are more susceptible to metabolic degradation. The magnitude of this effect depends on the specific enzyme system and metabolic context, but fluorine substitution consistently increases the half-life of cyclobutane-containing scaffolds in biological systems [2].

metabolic stability fluorine substitution CYP450 drug metabolism

Optimal Research and Industrial Applications for 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid


Synthesis of Fluorinated Cyclobutane-Derived Pharmaceuticals and Bioactive Molecules

The compound serves as a key carboxylic acid building block for the preparation of fluorinated cyclobutane-containing drug candidates, where the combination of cyclobutane conformational rigidity and fluoroethyl metabolic blocking enhances target binding and pharmacokinetic properties [1]. The 1,1-disubstituted geometry provides a defined exit vector for amide bond formation in peptidomimetics and small molecule therapeutics.

Preparation of Cyclobutane-Derived Amines, Alcohols, and Heterocycles via Carboxylic Acid Functionalization

As a versatile carboxylic acid intermediate, this compound can be readily converted to primary amines via Curtius rearrangement, to alcohols via reduction, and to heterocyclic scaffolds via amide coupling and subsequent cyclization reactions [2]. These transformations enable rapid diversification of the cyclobutane core for structure-activity relationship studies.

Metabolic Stability Studies in Fluorinated Cycloalkane Scaffolds

The fluoroethyl group provides a probe for investigating fluorine effects on metabolic stability in cyclobutane systems, enabling comparative studies with non-fluorinated and chloroethyl analogs to quantify the impact of halogen substitution on CYP450-mediated oxidation rates [3]. These data inform lead optimization decisions in medicinal chemistry programs.

Specialty Chemical and Agrochemical Intermediate Development

The unique physicochemical properties conferred by the fluoroethyl-cyclobutane combination make this compound valuable for developing specialty chemicals and agrochemical intermediates requiring enhanced lipophilicity and metabolic resistance compared to non-fluorinated cyclobutane carboxylic acid derivatives [4].

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